molecular formula C12H20NNaO5 B15304525 Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate

Cat. No.: B15304525
M. Wt: 281.28 g/mol
InChI Key: FKCFFAIIMHGYPV-UHFFFAOYSA-M
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Description

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amino group and a methyloxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate typically involves multiple steps. One common approach is to start with the appropriate amino acid precursor, which is then protected with a tert-butoxycarbonyl (Boc) group. The methyloxetane ring is introduced through a series of reactions that may involve epoxidation and ring-opening steps. The final product is obtained by neutralizing the intermediate with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.

    Substitution: The methyloxetane ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce the free amine form of the compound.

Scientific Research Applications

Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with biological molecules. The methyloxetane ring may also play a role in binding to specific sites on target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate: This compound is unique due to the presence of both a Boc-protected amino group and a methyloxetane ring.

    Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)butanoate: Similar structure but with a butanoate group instead of a propanoate group.

    Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)acetate: Similar structure but with an acetate group instead of a propanoate group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methyloxetane ring, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and interactions.

Properties

Molecular Formula

C12H20NNaO5

Molecular Weight

281.28 g/mol

IUPAC Name

sodium;3-(3-methyloxetan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H21NO5.Na/c1-11(2,3)18-10(16)13-8(9(14)15)5-12(4)6-17-7-12;/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15);/q;+1/p-1

InChI Key

FKCFFAIIMHGYPV-UHFFFAOYSA-M

Canonical SMILES

CC1(COC1)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Na+]

Origin of Product

United States

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